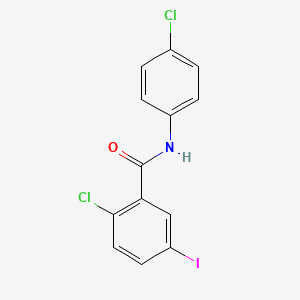

2-chloro-N-(4-chlorophenyl)-5-iodobenzamide

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Chlor-N-(4-Chlorphenyl)-5-iodobenzamid beinhaltet typischerweise die Reaktion von 4-Chloranilin mit 2-Chlorbenzoylchlorid in Gegenwart einer Base wie Triethylamin. Die Reaktion wird unter milden Bedingungen durchgeführt, oft bei Raumtemperatur, um das gewünschte Produkt zu erhalten. Die Reaktion kann wie folgt dargestellt werden:

4-Chloranilin+2-Chlorbenzoylchlorid→2-Chlor-N-(4-Chlorphenyl)-5-iodobenzamid

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Der Einsatz von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Zusätzlich kann die Rückgewinnung und Wiederverwendung von Reagenzien wie Triethylamin den Prozess nachhaltiger und kostengünstiger machen.

Eigenschaften

Molekularformel |

C13H8Cl2INO |

|---|---|

Molekulargewicht |

392.02 g/mol |

IUPAC-Name |

2-chloro-N-(4-chlorophenyl)-5-iodobenzamide |

InChI |

InChI=1S/C13H8Cl2INO/c14-8-1-4-10(5-2-8)17-13(18)11-7-9(16)3-6-12(11)15/h1-7H,(H,17,18) |

InChI-Schlüssel |

WIBZLNNHAVQXJB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)I)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-chlorophenyl)-5-iodobenzamide typically involves the reaction of 4-chloroaniline with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product . The reaction can be represented as follows:

4-chloroaniline+2-chlorobenzoyl chloride→2-chloro-N-(4-chlorophenyl)-5-iodobenzamide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of reagents such as triethylamine can make the process more sustainable and cost-effective .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Chlor-N-(4-Chlorphenyl)-5-iodobenzamid unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Substitutionsreaktionen: Die Chlor- und Iodatome können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Oxidation und Reduktion: Die Verbindung kann oxidiert werden, um entsprechende Chinone zu bilden, oder reduziert werden, um Amine zu bilden.

Deacylierung: Thionylchlorid (SOCl2) kann die Deacylierung von N-Arylacetamiden und 2-Chlor-N-Arylacetamiden effizient fördern.

Häufige Reagenzien und Bedingungen

Substitution: Reagenzien wie Natriumiodid (NaI) oder Kaliumfluorid (KF) in polaren aprotischen Lösungsmitteln.

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3).

Reduktion: Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4).

Hauptprodukte, die gebildet werden

Substitution: Bildung von Derivaten mit verschiedenen funktionellen Gruppen.

Oxidation: Bildung von Chinonen.

Reduktion: Bildung von Aminen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-Chlor-N-(4-Chlorphenyl)-5-iodobenzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Es wurde gezeigt, dass es die Apoptose in Promastigoten von Leishmania mexicana induziert, indem es zelluläre Prozesse stört. Die Fähigkeit der Verbindung, mit Zellbestandteilen zu interagieren und Zelltod zu induzieren, macht sie zu einem wertvollen Werkzeug für die Untersuchung zellulärer Mechanismen und die Entwicklung neuer Therapeutika.

Wirkmechanismus

The mechanism of action of 2-chloro-N-(4-chlorophenyl)-5-iodobenzamide involves its interaction with specific molecular targets. For instance, it has been shown to induce apoptosis in promastigotes of Leishmania mexicana by disrupting cellular processes . The compound’s ability to interact with cellular components and induce cell death makes it a valuable tool for studying cellular mechanisms and developing new therapeutic agents.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-Chlor-N-(2-Chlorphenyl)nicotinamid

- 2-Chlor-N-(3-Chlorphenyl)nicotinamid

- N-(2-Benzoyl-4-chlorphenyl)-2-chlor-N-methylacetamid

Einzigartigkeit

2-Chlor-N-(4-Chlorphenyl)-5-iodobenzamid ist aufgrund des Vorhandenseins von sowohl Chlor- als auch Iodatomen einzigartig, die eine unterschiedliche chemische Reaktivität und biologische Aktivität verleihen

Biologische Aktivität

2-chloro-N-(4-chlorophenyl)-5-iodobenzamide is a halogenated organic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This compound features a unique arrangement of halogen and amide functional groups, which enhances its reactivity and interaction with biological targets.

Chemical Structure

The molecular structure of 2-chloro-N-(4-chlorophenyl)-5-iodobenzamide includes:

- A chlorine atom at the 2-position.

- An iodine atom at the 5-position.

- A para-chlorophenyl group attached to the nitrogen of the benzamide moiety.

This specific configuration may contribute to its biological activity by increasing lipophilicity and facilitating interactions with various enzymes and receptors.

Preliminary studies suggest that the compound's halogen substituents may enhance its binding affinity to specific enzymes, potentially leading to effective inhibition. The mechanisms of action may involve:

- Inhibition of bacterial enzymes , which disrupts metabolic pathways in pathogens.

- Disruption of cancer cell signaling pathways , promoting apoptosis in malignant cells.

Biological Activity Studies

Research indicates that 2-chloro-N-(4-chlorophenyl)-5-iodobenzamide exhibits significant biological activity, as summarized in Table 1.

| Study | Biological Activity | Findings |

|---|---|---|

| Antimicrobial | The compound showed inhibitory effects against various bacterial strains. | |

| Anticancer | Demonstrated potential to induce apoptosis in cancer cell lines. | |

| Enzyme Inhibition | Enhanced binding affinity to specific enzymes, leading to effective inhibition. |

Case Studies

-

Antimicrobial Activity

- A study evaluated the compound's effectiveness against common bacterial pathogens. Results indicated a significant reduction in bacterial growth, suggesting its potential as an antimicrobial agent.

-

Anticancer Properties

- In vitro assays demonstrated that 2-chloro-N-(4-chlorophenyl)-5-iodobenzamide could induce cell death in various cancer cell lines, with mechanisms likely involving apoptosis and cell cycle arrest.

-

Enzyme Interaction Studies

- Research focused on the compound's interaction with specific kinases revealed that it could effectively inhibit their activity, which is crucial for cancer progression.

Comparative Analysis

To better understand the uniqueness of 2-chloro-N-(4-chlorophenyl)-5-iodobenzamide, it can be compared with structurally similar compounds as shown in Table 2.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-chloro-N-(3-chloro-2-methylphenyl)-5-iodobenzamide | Similar halogenated benzamide structure | Contains a methyl group instead of a phenyl group |

| 2-chloro-N-(4-fluorophenyl)-5-iodobenzamide | Fluorine instead of chlorine at para position | May exhibit different biological activities due to fluorine's properties |

| 2-bromo-N-(4-chlorophenyl)-5-iodobenzamide | Bromine instead of chlorine at ortho position | Bromine’s larger size may affect reactivity differently compared to chlorine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.